molecular formula C10H9FINO B13696482 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone

Cat. No.: B13696482
M. Wt: 305.09 g/mol
InChI Key: DFFWVGSMIBBCBC-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone is an organic compound that features a pyrrolidinone ring substituted with a 4-fluoro-2-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone typically involves the reaction of 4-fluoro-2-iodoaniline with a suitable pyrrolidinone precursor under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-2-iodophenyl)ethanone
  • 1-(4-Fluoro-2-iodophenyl)methanamine
  • 1-(4-Fluoro-2-iodophenyl)acetic acid

Uniqueness

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of both fluorine and iodine atoms. This combination imparts distinct chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C10H9FINO

Molecular Weight

305.09 g/mol

IUPAC Name

1-(4-fluoro-2-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9FINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

DFFWVGSMIBBCBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)I

Origin of Product

United States

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